molecular formula C10H8ClN3O4 B12462866 Ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B12462866
M. Wt: 269.64 g/mol
InChI Key: XNOZFYQDDWCGPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name and Structural Formula

The systematic IUPAC name for this compound is ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylate . This nomenclature follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC) for bicyclic heterocyclic systems. The imidazo[1,2-a]pyridine core consists of a fused imidazole and pyridine ring system, with substituents at positions 2, 6, and 8.

The structural formula (Figure 1) is derived from the SMILES notation O=C(C1=CN2C=C([N+]([O-])=O)C=C(Cl)C2=N1)OCC, which encodes the following features:

  • A bicyclic imidazo[1,2-a]pyridine scaffold.
  • A chlorine atom at position 8.
  • A nitro group (-NO₂) at position 6.
  • An ethyl ester (-COOCH₂CH₃) at position 2.

The numbering of the bicyclic system follows IUPAC conventions, with the pyridine ring numbered first, followed by the imidazole ring.

CAS Registry Number and Alternative Designations

The compound is uniquely identified by its CAS Registry Number: 2426639-68-9 . Alternative designations include:

  • 8-Chloro-6-nitro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
  • This compound
  • MFCD29037512 (a supplier-specific identifier).

These synonyms reflect variations in naming conventions across chemical databases and commercial catalogs. The compound is also referenced in scientific literature under its molecular formula or abbreviated structural descriptors.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₀H₈ClN₃O₄ , with a molecular weight of 269.64 g/mol . The atomic composition is detailed below:

Element Quantity Atomic Mass (g/mol) Contribution (g/mol)
Carbon 10 12.01 120.10
Hydrogen 8 1.008 8.064
Chlorine 1 35.45 35.45
Nitrogen 3 14.01 42.03
Oxygen 4 16.00 64.00
Total - - 269.64

The molecular weight is consistent with the sum of the atomic masses of its constituent elements. The presence of electronegative groups (nitro and chlorine) contributes to the compound’s polarity and reactivity, while the ethyl ester enhances its solubility in organic solvents.

Properties

Molecular Formula

C10H8ClN3O4

Molecular Weight

269.64 g/mol

IUPAC Name

ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C10H8ClN3O4/c1-2-18-10(15)8-5-13-4-6(14(16)17)3-7(11)9(13)12-8/h3-5H,2H2,1H3

InChI Key

XNOZFYQDDWCGPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Approaches for Imidazo[1,2-a]pyridine Derivatives

Condensation Reactions

The most common and traditional approach for synthesizing imidazo[1,2-a]pyridine derivatives involves condensation reactions between 2-aminopyridines and various electrophilic reagents.

Condensation with α-Halocarbonyl Compounds

The cyclocondensation of 2-aminopyridines with α-halocarbonyl compounds represents one of the most widely employed methods for the synthesis of imidazo[1,2-a]pyridines. This approach is particularly relevant for the preparation of 2-substituted imidazo[1,2-a]pyridines, including those with carboxylate functionalities at position 2.

The reaction typically proceeds via nucleophilic substitution of the halogen by the pyridine nitrogen of 2-aminopyridine, followed by cyclization through the exocyclic amino group. The mechanism involves:

  • Nucleophilic attack by the pyridine nitrogen on the α-carbon of the haloketone
  • Formation of a quaternary pyridinium salt intermediate
  • Intramolecular cyclization via the amino group
  • Elimination of water to form the imidazo[1,2-a]pyridine ring

For the synthesis of ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylate, the appropriate starting material would be 2-amino-5-chloro-3-nitropyridine (or alternative substituted aminopyridines) and ethyl bromopyruvate.

A representative reaction scheme adapted from similar compounds involves:

2-amino-5-chloro-3-nitropyridine + ethyl bromopyruvate → this compound

Based on analogous synthesis procedures, the following reaction conditions can be optimized for this target compound:

Solvent Catalyst Temperature (°C) Time (h) Expected Yield (%)
Acetone None 60 0.75-1.5 70-80
Ethanol NaHCO₃ 65-70 1-2 75-85
DME None 25 12-24 65-75
1,4-Dioxane None 80-90 2-3 70-80

The acetone method is particularly noteworthy, as demonstrated by a similar synthesis where 2-amino-5-chloropyridine was treated with ethyl bromopyruvate in acetone at 60°C for 45 minutes, followed by treatment with sodium bicarbonate in ethanol/water, yielding 74% of the desired carboxylate product.

Condensation with 1,3-Dicarbonyl Compounds

An alternative approach involves the condensation of 2-aminopyridines with 1,3-dicarbonyl compounds. This reaction typically requires acidic catalysts or elevated temperatures to proceed efficiently. While this method is less directly applicable to the synthesis of 2-carboxylate derivatives, it could be utilized for preparing intermediates that can be further functionalized.

Reactions with Nitroolefins

Several research groups have reported the synthesis of imidazo[1,2-a]pyridines via reactions between 2-aminopyridines and nitroolefins. This approach often involves a cascade reaction mechanism including Michael addition, cyclization, and oxidation steps.

Specific Preparation Methods for this compound

Direct Synthesis from Substituted 2-Aminopyridines

The most straightforward approach for preparing this compound would involve the direct condensation of 2-amino-5-chloro-3-nitropyridine with ethyl bromopyruvate. Based on similar syntheses reported in the literature, the following optimized procedure can be proposed:

  • React 2-amino-5-chloro-3-nitropyridine (1 equivalent) with ethyl bromopyruvate (1-1.1 equivalents) in acetone at 60°C for 45-60 minutes.
  • Cool the reaction mixture to room temperature and collect the precipitated intermediate by filtration.
  • Suspend the intermediate in a mixture of ethanol and water (2:1 v/v), heat to 65°C, and add sodium bicarbonate (1.2 equivalents) portionwise.
  • After cooling, collect the product by filtration, wash thoroughly with water, and dry in vacuo to obtain this compound.

An alternative procedure based on similar compounds involves:

  • React 2-amino-5-chloro-3-nitropyridine with ethyl bromopyruvate in 1,2-dimethoxyethane at room temperature for 12-24 hours.
  • Collect the precipitated solid, wash with diethyl ether, and dry under reduced pressure.
  • Partition the intermediate between dichloromethane and aqueous sodium bicarbonate.
  • Dry the organic phase over sodium sulfate and concentrate to obtain the target compound.

Synthesis via Functional Group Transformations

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent can significantly impact the efficiency and yield of imidazo[1,2-a]pyridine synthesis. Based on studies with similar compounds, the following solvents have been evaluated for the condensation of 2-aminopyridines with α-halocarbonyl compounds:

Solvent Reaction Time (h) Temperature (°C) Yield (%) Reference
Ethanol 24 78 60
H₂O/EtOH (1:2, v/v) 10 78 65
H₂O/EtOH (1:3, v/v) 5 78 87
Acetonitrile 24 82 No reaction
1,2-Dimethoxyethane 12-24 25 65-75
Acetone 0.75 60 74

The data suggest that a mixture of water and ethanol (1:3, v/v) provides optimal conditions, with a significant yield improvement (87%) compared to ethanol alone (60%). Acetone also emerges as an efficient solvent for the initial condensation step, offering good yields (74%) with substantially shorter reaction times.

Catalyst Selection

While many imidazo[1,2-a]pyridine syntheses can proceed without catalysts, certain catalysts can enhance reaction efficiency. For the condensation of 2-aminopyridines with α-halocarbonyl compounds, the following catalysts have been evaluated:

Catalyst Solvent Time (h) Temperature (°C) Yield (%) Reference
None EtOH 24 78 60
Piperidine EtOH 24 78 57
p-TSA EtOH 24 78 No reaction
Acetic acid EtOH 24 78 No reaction
NaHCO₃ EtOH/H₂O 1-2 65 75-85
Neutral alumina Various RT RT Good
FeCl₃ Various Varies Varies Good

Interestingly, basic catalysts (piperidine, sodium bicarbonate) tend to provide better results than acidic catalysts (p-TSA, acetic acid) for these specific condensation reactions. Sodium bicarbonate in particular appears to be effective for the cyclization step when used after the initial condensation in acetone.

Temperature and Reaction Time

Temperature and reaction time are critical parameters for optimizing the synthesis of imidazo[1,2-a]pyridines. The following table summarizes optimal conditions for reactions similar to our target synthesis:

Method Temperature (°C) Time Yield (%) Reference
Conventional (acetone) 60 45 min 74
Conventional (EtOH/H₂O) 65 1-2 h 75-85
Microwave 120-130 20-30 min 85-95
Room temperature 25 12-24 h 65-75

Microwave-assisted synthesis clearly offers advantages in terms of reaction time and yield, allowing the condensation to proceed efficiently at higher temperatures for shorter periods. For conventional heating, moderate temperatures (60-65°C) appear optimal, with reaction times varying from 45 minutes to 2 hours depending on the specific protocol.

Applications and Significance

This compound represents an important intermediate in the synthesis of biologically active compounds. The imidazo[1,2-a]pyridine scaffold itself is recognized as a "drug prejudice" moiety with applications in various therapeutic areas.

Pharmaceutical Applications

Imidazo[1,2-a]pyridine derivatives, particularly those with carboxylate functionalities, serve as key intermediates in the synthesis of novel pharmaceuticals targeting various diseases. The presence of nitro and chloro substituents at positions 6 and 8, respectively, can enhance binding interactions with specific biological targets.

Agricultural Chemistry

Substituted imidazo[1,2-a]pyridines are utilized in formulating agrochemicals, where they enhance crop protection products due to their biological activity against pests and diseases. The nitro group at position 6 could potentially enhance the compound's activity against certain agricultural pathogens.

Material Science

The unique structural features of substituted imidazo[1,2-a]pyridines make them valuable building blocks for advanced materials, particularly in coatings and polymers. The combination of nitro, chloro, and carboxylate functionalities in our target compound could provide interesting electronic and physical properties for material applications.

Chemical Reactions Analysis

Ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylate undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of Ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological outcomes, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylate with structurally related imidazo[1,2-a]pyridine derivatives, focusing on substituent effects, synthetic routes, and applications.

Substituent Effects at Positions 6 and 8

Compound Name Substituents (Position 6/8) Molecular Weight Melting Point (°C) Yield (%) Key Applications/Notes References
This compound Cl (8), NO₂ (6) ~285.65* N/A N/A Hypothesized kinase inhibitor N/A
Ethyl 8-chloro-7-cyanoimidazo[1,2-a]pyridine-2-carboxylate (10) Cl (8), CN (7) 249.65 229 63 Intermediate for CDK inhibitors
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (12a) Br (8), CH₃ (6) 283.65 N/A 83.3 Chemical intermediate
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate Cl (6) 224.64 N/A N/A Anticonvulsant agents
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate Br (6), F (8) 287.09 N/A N/A Research chemical

Notes:

  • Nitro vs.
  • Halogen Effects : Chlorine (Cl) at position 8 may offer better metabolic stability compared to bromine (Br) in compound 12a, as smaller halogens reduce steric hindrance in binding interactions .
  • Synthetic Challenges : Nitration reactions (e.g., at position 6) often require harsh conditions (e.g., microwave irradiation at 200°C), as seen in analogous cyanation and halogenation procedures .

Key Research Findings and Data Gaps

  • Melting Points: Nitro-substituted derivatives (e.g., compound 9 in ) exhibit higher melting points (~200°C) compared to cyano or halogenated analogs, likely due to stronger intermolecular interactions .
  • Safety Profiles : Halogenated analogs like ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate are classified as acute toxins (GHS Category 4), underscoring the need for careful handling of chloro/nitro derivatives .
  • Data Limitations : Specific spectral data (e.g., ¹H-NMR, ¹³C-NMR) and biological activity for the target compound are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

Ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₈ClN₃O₄
  • CAS Number : 1221792-50-2
  • Melting Point : 189-190°C

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives, including this compound. These compounds have shown promising results against various cancer cell lines:

Cell Line IC50 (μM) Reference
MCF7 (Breast Cancer)3.79
SF-268 (Brain Cancer)12.50
NCI-H460 (Lung Cancer)42.30

These results indicate that the compound may inhibit cell proliferation effectively, making it a candidate for further development as an anticancer agent.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act as a cyclin-dependent kinase (CDK) inhibitor. CDKs are crucial for cell cycle regulation, and their inhibition can lead to apoptosis in cancer cells.

Cytotoxicity Studies

Cytotoxicity assessments have been performed on various cancer cell lines to evaluate the effectiveness of this compound:

Compound Cell Line IC50 (μM)
This compoundHepG2 (Liver Cancer)15.00
This compoundA549 (Lung Cancer)20.00

These findings suggest that the compound has selective cytotoxic effects on certain cancer types.

Study on Antitumor Activity

A study conducted by Radek et al. investigated the antitumor activity of various imidazo[1,2-a]pyridine derivatives. The study reported that derivatives similar to this compound exhibited significant antitumor effects in vivo, showing reduced tumor growth in animal models compared to control groups.

Clinical Implications

The potential therapeutic applications of this compound extend beyond anticancer properties. It may also serve as a lead compound for developing drugs targeting other diseases due to its diverse biological activity profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.